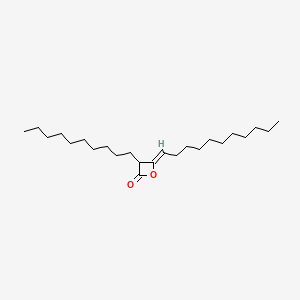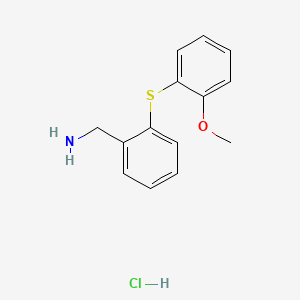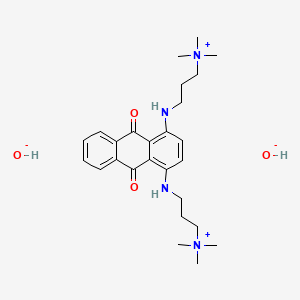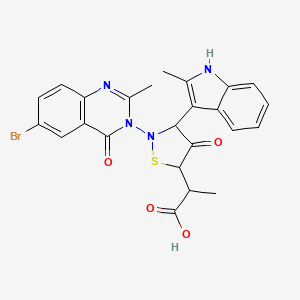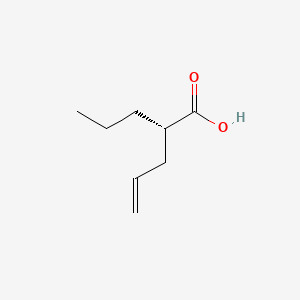
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl-: is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a hydrazine derivative and an oxazinone precursor, cyclization can be induced by heating in the presence of a catalyst.
Condensation Reactions: Another approach is the condensation of a pyrazole derivative with an oxazinone compound. This reaction typically requires a dehydrating agent and is conducted under reflux conditions.
Industrial Production Methods: Industrial production often involves optimizing the above synthetic routes for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the formulation of specialty chemicals for coatings and adhesives.
Wirkmechanismus
Molecular Targets and Pathways:
- The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity.
- It can interfere with metabolic pathways, leading to the inhibition of key biological processes.
- The exact mechanism of action often depends on the specific application and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo(3,4-d)pyrimidin-4-one: Similar structure but with a pyrimidine ring instead of an oxazine ring.
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Similar pyrazole core but different substituents.
Uniqueness:
- The presence of both pyrazole and oxazine rings in Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl- makes it unique compared to other heterocyclic compounds.
- Its specific substitution pattern (1-methyl-6-phenyl) contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115445-69-7 |
|---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1-methyl-6-phenylpyrazolo[3,4-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-15-10-9(7-13-15)12(16)17-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
PVIFLCBSYLLXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=O)OC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


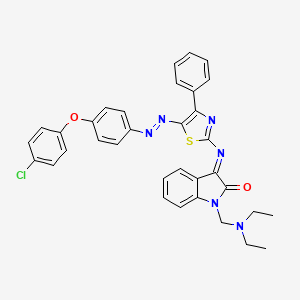
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)

![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
